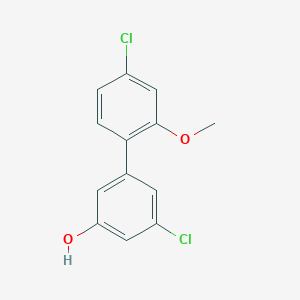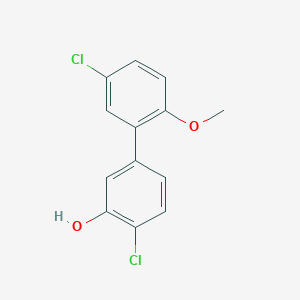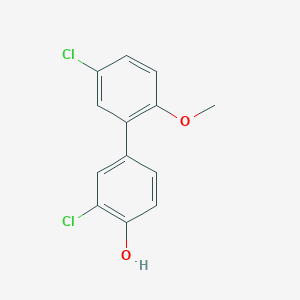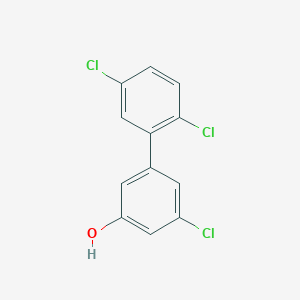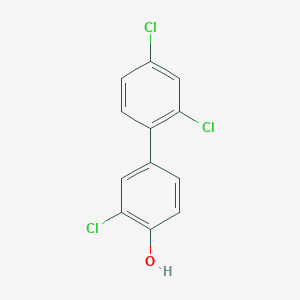
2-Chloro-4-(3-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) is an organic compound with a high purity level of 95%. It is a white crystal-like solid with a molecular weight of 284.6 g/mol. It is a derivative of phenol and is also known as 2-chloro-4-trifluoromethylphenol or CTFMP. It is a versatile compound that can be used in a variety of synthetic and research applications.
Wirkmechanismus
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) acts as an electron-withdrawing group in organic synthesis. It can be used to activate the electrophilic reactivity of other molecules, such as proton-donating groups. The electron-withdrawing nature of the compound enables it to significantly increase the reactivity of other molecules, allowing for faster and more efficient reactions.
Biochemical and Physiological Effects
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) has no known biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects when used in research applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) has a number of advantages when used in lab experiments. It is highly pure, making it ideal for use in research applications. It is also relatively stable, allowing for longer storage times. Additionally, it is relatively inexpensive, making it a cost-effective reagent. However, it is important to note that the compound can be easily degraded by light and air, and should be stored in a cool, dark place.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%). It could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and other compounds with potential medical applications. It could also be used as an intermediate in organic synthesis to create new compounds with unique properties. Additionally, it could be used in the development of new materials with special properties, such as improved solubility or increased stability. Finally, it could be used to develop new catalysts for chemical reactions, allowing for faster and more efficient reactions.
Synthesemethoden
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) can be synthesized through a variety of methods. The most common method involves the reaction of 4-trifluoromethylphenol with chloroform in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yields. Other methods of synthesis include the use of an intermediate such as 2-chloro-4-methoxybenzaldehyde, which can then be reacted with chloroform to produce the desired product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) is widely used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of pharmaceuticals. It is also used in the synthesis of other organic compounds, such as 1,2-dichloro-4-trifluoromethylbenzene and 2-chloro-4-trifluoromethylaniline.
Eigenschaften
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBGFIVMFHSKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686086 |
Source


|
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
CAS RN |
1044209-15-5 |
Source


|
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

